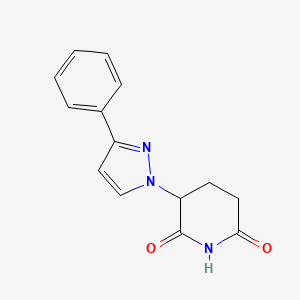
3-(3-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring fused to a piperidine-2,6-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the reaction of 3-phenyl-1H-pyrazole with piperidine-2,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole and piperidine-2,6-dione are reacted in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with methyl groups on the pyrazole ring.
3-(3-aryl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with different aryl groups on the pyrazole ring.
Uniqueness
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Fórmula molecular |
C14H13N3O2 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
3-(3-phenylpyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,15,18,19) |
Clave InChI |
ATYYODTWBKILMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















